4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine
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Overview
Description
4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine is a complex organic compound with the molecular formula C19H20F3N3. It is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring. This compound is often used in early discovery research and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 1-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamine
- 4-(trifluoromethyl)benzylamine
Uniqueness
4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine is unique due to its specific trifluoromethyl and piperazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C19H20F3N3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C19H20F3N3/c20-19(21,22)18-8-6-16(7-9-18)14-23-25-12-10-24(11-13-25)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b23-14+ |
InChI Key |
UCWWPUJMPSQTMM-OEAKJJBVSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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